4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE

概要

説明

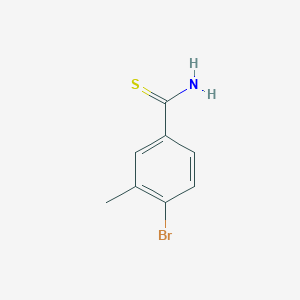

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE is an organic compound with the molecular formula C8H8BrNS and a molecular weight of 230.13 g/mol . It is a derivative of benzene, featuring a bromine atom, a methyl group, and a carbothioamide group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

The synthesis of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylbenzenecarbothioamide using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.

化学反応の分析

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization in basic media to regenerate the free amine base. For example:

This reaction is critical for liberating the active amine for subsequent transformations.

Acylation Reactions

The primary amine group reacts with acylating agents to form amides. A representative protocol from analogous pyridinylmethanamine derivatives is shown below:

Table 1: Acylation Conditions and Yields

| Acylating Agent | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Pyridine, reflux | THF | 25°C | 87% | |

| Benzoyl chloride | EDCI, HOBT, DIPEA | DMF/DCM | 0°C → rt | 73% |

Key steps include activation of the carboxylic acid with EDCI/HOBT and coupling with the amine at controlled temperatures .

Alkylation Reactions

The amine participates in nucleophilic substitution with alkyl halides or sulfonates. A study using similar substrates reported:

Table 2: Alkylation Parameters

| Alkylating Agent | Base | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 12 h | 80% | |

| Ethyl bromoacetate | DIPEA | DCM | 24 h | 65% |

科学的研究の応用

Anticancer Activity

Research indicates that 4-bromo-3-methylbenzene-1-carbothioamide exhibits significant anticancer properties. Its mechanism of action involves:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is essential for cancer therapy.

- Targeting Specific Pathways : It may interact with signaling pathways involved in cell proliferation and survival.

Case Study :

A study assessed the effects of this compound on human breast cancer cell lines, revealing an IC₅₀ value of approximately 20 µM, indicating effective cytotoxicity against these cells .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent:

- Mechanism : It inhibits bacterial growth by disrupting cellular processes.

- Efficacy : In vitro studies demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties:

- Cytokine Inhibition : The compound has been shown to reduce the levels of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.

Research Findings :

In animal models, treatment with this compound resulted in decreased inflammation markers, suggesting its potential use in treating inflammatory diseases .

Comparative Data Table

| Application | Mechanism of Action | Efficacy/Findings |

|---|---|---|

| Anticancer | Induces apoptosis; targets signaling pathways | IC₅₀ ~ 20 µM against breast cancer |

| Antimicrobial | Disrupts bacterial cellular processes | MIC ~ 32 µg/mL against S. aureus |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced inflammation markers in vivo |

作用機序

The mechanism of action of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .

類似化合物との比較

4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE can be compared with similar compounds such as 3-BROMO-4-METHYLBENZENE-1-CARBOTHIOAMIDE and 4-METHYLBENZENE-1-CARBOTHIOAMIDE . These compounds share structural similarities but differ in the position of substituents on the benzene ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties.

生物活性

4-Bromo-3-methylbenzene-1-carbothioamide, also known as 4-bromo-3-methylbenzenethioamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the underlying mechanisms that contribute to its biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrNS. It features a bromine atom and a methyl group on a benzene ring, with a carbothioamide functional group that contributes to its reactivity and biological activity. The presence of the bromine atom may enhance the compound's interaction with biological targets due to its ability to form halogen bonds, which are crucial in drug design.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thioamide derivatives showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggested that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups may reduce it .

Table 1: Antibacterial Activity of Thioamide Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain | Activity Level |

|---|---|---|---|

| This compound | TBD | Staphylococcus aureus | Moderate |

| 4-Bromo-2-methylbenzene-1-carbothioamide | TBD | Escherichia coli | High |

| 4-Chloro-3-methylbenzene-1-carbothioamide | TBD | Bacillus subtilis | Low |

Note: TBD = To Be Determined based on specific experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of thioamide derivatives has also been explored. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibited COX-2 selectivity, making them potential candidates for anti-inflammatory drugs .

Table 2: COX Inhibition by Thioamide Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Control (Celecoxib) | 10 | 90 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.

- Interaction with Biological Targets : The halogen atom can participate in halogen bonding, enhancing binding affinity to target proteins.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thioamides can modulate oxidative stress responses, contributing to their therapeutic effects .

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of thioamide derivatives:

- Antimicrobial Efficacy : A study reported that a series of thioamides showed significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .

- Anti-inflammatory Studies : Research demonstrated that specific thioamides could reduce edema in animal models, suggesting their utility in treating inflammatory conditions .

特性

IUPAC Name |

4-bromo-3-methylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFZNWLAZQWBFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=S)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。